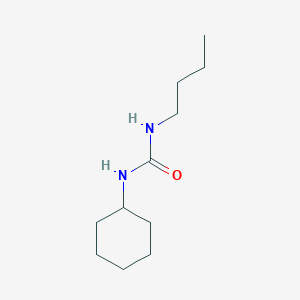

1-Butyl-3-cyclohexylurea

Description

Structure

3D Structure

Properties

CAS No. |

2158-01-2 |

|---|---|

Molecular Formula |

C11H22N2O |

Molecular Weight |

198.31 g/mol |

IUPAC Name |

1-butyl-3-cyclohexylurea |

InChI |

InChI=1S/C11H22N2O/c1-2-3-9-12-11(14)13-10-7-5-4-6-8-10/h10H,2-9H2,1H3,(H2,12,13,14) |

InChI Key |

PLFCUQQRXRYJPJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCNC(=O)NC1CCCCC1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for N Substituted Urea Derivatives

Modern Approaches to Carbonylative Coupling Reactions for Urea (B33335) Formation

Carbonylative coupling reactions are a cornerstone in the formation of urea linkages. Traditional methods often relied on hazardous reagents like phosgene (B1210022). However, modern approaches have focused on developing safer and more sustainable alternatives.

The development of phosgene-free synthetic routes is a primary focus in green chemistry. A significant advancement is the use of carbon dioxide (CO2) as a C1 building block. bohrium.comacs.org This approach is not only environmentally friendly but also utilizes a renewable and abundant carbon source. bohrium.com

One notable method involves the direct synthesis of disubstituted ureas from amines and CO2. rsc.org This can be achieved without the use of solvents or catalysts, although the reaction conditions, such as temperature and pressure, need to be optimized. rsc.org The process typically involves the formation of an alkyl ammonium (B1175870) alkyl carbamate (B1207046) intermediate, which then dehydrates to form the urea. rsc.org

Ionic liquids (ILs) have emerged as effective catalysts and solvents in these reactions. rsc.orgscispace.com For instance, a basic ionic liquid like 1-n-butyl-3-methyl imidazolium (B1220033) hydroxide (B78521) ([Bmim]OH) can catalyze the conversion of aliphatic amines and cyclohexylamine (B46788) into their corresponding ureas in moderate yields under solvent-free conditions. rsc.orgresearchgate.net Another approach utilizes a three-component system of an amine, carbon dioxide, and propylene (B89431) oxide, catalyzed by an imidazolium-tetraiodoindate ionic liquid, to produce 1,3-disubstituted ureas. uvm.edu Polystyrene-functionalized basic ionic liquids have also been developed as reusable catalysts for the carboxylation of amines to disubstituted ureas. acs.org

Electrochemical methods offer another green alternative. Substituted ureas can be formed from CO2 and primary amines through oxygen electroreduction in ionic liquids under mild conditions. nih.gov These methods represent a significant step towards sustainable urea synthesis by avoiding toxic reagents and often allowing for catalyst recycling. acs.org

| Method | Carbon Source | Catalyst/Mediator | Key Advantages | Reference |

|---|---|---|---|---|

| Direct Reaction | CO2 | None (optimization of conditions) | Solvent-free, catalyst-free | rsc.org |

| Ionic Liquid Catalysis | CO2 | Basic Ionic Liquids (e.g., [Bmim]OH) | Solvent-free, reusable catalyst | rsc.orgresearchgate.net |

| Three-Component Reaction | CO2 | Imidazolium-tetraiodoindate IL | One-pot synthesis | uvm.edu |

| Electrochemical Synthesis | CO2 | Oxygen electroreduction in ILs | Mild conditions, high conversion | nih.gov |

Both metal-catalyzed and organocatalytic strategies have been pivotal in advancing urea synthesis. Transition-metal-catalyzed oxidative carbonylation of amines offers a direct route to ureas, although it can be challenging to control the formation of symmetrical versus unsymmetrical products. oup.comoup.com A bimetallic cobalt/copper catalytic system has shown promise in the direct carbonylative synthesis of unsymmetrical ureas from primary and secondary amines with high chemoselectivity. oup.comoup.com Other metal catalysts, such as those based on tungsten and iron, have also been explored for the carbonylation of primary amines to N,N'-disubstituted ureas. cmu.edursc.org

Organocatalysis provides a metal-free alternative. As mentioned, ionic liquids can act as organocatalysts. uvm.edu Additionally, methods utilizing hypervalent iodine reagents like PhI(OAc)2 can mediate the coupling of amides and amines to form unsymmetrical ureas under mild, metal-free conditions. mdpi.com This reaction proceeds through a Hofmann rearrangement to form an isocyanate intermediate. mdpi.com Another approach involves the use of acetoacetanilides as masked isocyanates, which react with various amines to produce substituted ureas in high yields. lnu.edu.cn

| Catalysis Type | Catalyst System | Reactants | Product Type | Reference |

|---|---|---|---|---|

| Metal-Catalyzed | Cobalt/Copper bimetallic | Primary/Secondary Amines, CO | Unsymmetrical Ureas | oup.comoup.com |

| Metal-Catalyzed | W(CO)6 / I2 | Primary Amines, CO | N,N'-Disubstituted Ureas | cmu.edu |

| Organocatalytic | PhI(OAc)2 | Amides, Amines | Unsymmetrical Ureas | mdpi.com |

| Organocatalytic | Basic Ionic Liquids | Amines, CO2 | Disubstituted Ureas | rsc.org |

The synthesis of unsymmetrical ureas like 1-Butyl-3-cyclohexylurea from two different amines (butylamine and cyclohexylamine) requires high chemo- and regioselectivity to avoid the formation of undesired symmetrical byproducts (N,N'-dibutylurea and N,N'-dicyclohexylurea).

Achieving this selectivity is a significant challenge in urea synthesis. oup.com One strategy involves a tandem palladium-catalyzed arylation-ester amidation sequence, which has demonstrated high regioselectivity in the formation of 3-N-alkyl isomers of quinazolinediones from monoalkyl ureas. organic-chemistry.orgacs.org Another approach uses a single palladium catalyst in a cascade of two chemoselective C-N bond-forming reactions to construct benzimidazolones with complete regiocontrol. acs.org

For the synthesis of unsymmetrical ureas from different amines, methods have been developed that rely on the differential reactivity of the amines or the controlled in-situ generation of an isocyanate intermediate that then reacts with the second amine. mdpi.comrsc.org For example, a one-pot reaction of weakly nucleophilic aromatic amines with highly nucleophilic secondary aliphatic amines and carbonyl sulfide (B99878) (COS) can produce a series of asymmetric ureas under catalyst-free conditions. rsc.org The selective synthesis of unsymmetrical ureas can be achieved by controlling reaction parameters such as temperature and substrate ratios. rsc.org

Stereoselective and Asymmetric Synthesis of Substituted Urea Scaffolds

When the substituents on the urea nitrogen atoms contain stereocenters, as in the case of the cyclohexyl group in this compound, the possibility of stereoisomers arises. Stereoselective and asymmetric synthesis methods aim to control the three-dimensional arrangement of atoms, leading to the formation of a specific stereoisomer.

Chiral ureas are valuable in medicinal chemistry and as chiral auxiliaries or organocatalysts. nih.gov Organocatalytic methods have been developed for the enantioselective synthesis of chiral cyclic ureas from allylic amines and an isocyanate using a C2-symmetric BisAmidine (BAM) catalyst. nih.gov This method demonstrates high control over N-cyclization and can produce products with high enantiomeric excess. nih.gov The geometry of the starting alkene can influence whether a 5-exo or 6-endo cyclization occurs, leading to different ring sizes with high regioselectivity. nih.gov While direct asymmetric synthesis of this compound is not extensively documented, these principles could be applied by using chiral starting materials or a chiral catalyst to influence the stereochemical outcome.

Flow Chemistry and Automated Synthesis Techniques for Urea Derivatives

Flow chemistry and automated synthesis have emerged as powerful tools for the production of urea derivatives, offering advantages in terms of safety, reproducibility, and scalability. nih.gov Continuous flow processes are particularly beneficial for reactions involving hazardous intermediates, such as isocyanates generated via Curtius rearrangement, as the small reactor volumes enhance safety. nih.gov

A two-step flow synthesis of non-symmetrical ureas from Boc-protected amines has been developed, which operates under mild conditions with short reaction times. nih.govresearchgate.net This system uses two sequential microreactors, allowing for the spatial separation and individual optimization of each reaction step. acs.orgacs.org In-line analytical techniques, such as FT-IR, can be integrated to monitor the formation of transient intermediates, facilitating rapid process optimization. researchgate.netacs.org Such setups have been successfully used to synthesize libraries of urea derivatives and even active pharmaceutical ingredients. nih.govacs.org

Automated synthesis platforms, often coupled with solid-phase synthesis techniques, enable the rapid preparation of urea libraries for screening purposes. acs.orgacs.org For instance, primary amines can be immobilized on a solid support, reacted with isocyanates to form resin-bound ureas, and then cleaved to release the final products in high purity. acs.org

Scale-Up Considerations and Process Optimization in Urea Derivative Production for Research

Scaling up the synthesis of urea derivatives from the laboratory bench to larger quantities for extensive research or preclinical studies requires careful process optimization. Key considerations include cost of starting materials, reaction efficiency, safety, and environmental impact.

Process intensification is a key concept in this context, aiming to develop smaller, cleaner, and more energy-efficient technologies. utwente.nl For urea synthesis, this can involve using dual-functional materials that both capture CO2 and catalyze its conversion, streamlining the process. rsc.org Spinning cone reactors, which use centrifugal force to create thin films and enhance heat and mass transfer, represent another process intensification strategy that can increase reaction rates and reduce residence times. google.com

When scaling up, optimizing reaction conditions is crucial. For example, in the synthesis of dimethyl carbonate from urea and methanol, a related process, variables such as molar ratios of reactants, catalyst loading, temperature, and reaction time are all optimized to maximize yield. researchgate.net The recyclability of the catalyst is also a critical factor for an economically viable and sustainable process. researchgate.net For a compound like this compound, a scalable synthesis would likely favor a one-pot, phosgene-free route using readily available starting materials and a recyclable catalyst to ensure both economic feasibility and operational safety. tandfonline.com

Spectroscopic and Diffraction Based Structural Characterization in Research

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis of N-Substituted Urea (B33335) Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for probing the intricate structural details of molecules in solution. For 1-Butyl-3-cyclohexylurea, NMR techniques provide insights into its connectivity, stereochemistry, and dynamic processes.

One-dimensional (1D) NMR, specifically ¹H and ¹³C NMR, is utilized to identify the different chemical environments of the hydrogen and carbon atoms within the this compound molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the protons on the butyl group, the cyclohexyl ring, and the N-H protons of the urea moiety. The chemical shifts (δ) are influenced by the electron density around the protons. For instance, the protons on the carbons adjacent to the nitrogen atoms will be deshielded and appear at a higher chemical shift. The N-H protons typically appear as a broad signal due to hydrogen bonding and exchange phenomena.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in the butyl and cyclohexyl groups, as well as the carbonyl carbon of the urea, will give a distinct signal. The chemical shift of the carbonyl carbon is characteristically found in the downfield region of the spectrum (typically 155-165 ppm for ureas).

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are employed to establish the connectivity between atoms.

COSY experiments reveal proton-proton couplings, helping to assign protons within the butyl and cyclohexyl spin systems.

HSQC correlates directly bonded carbon and proton atoms, aiding in the definitive assignment of carbon signals.

| Assignment | ¹H NMR Chemical Shift (ppm, predicted) | ¹³C NMR Chemical Shift (ppm, predicted) |

| Butyl-CH₃ | ~0.9 | ~14 |

| Butyl-CH₂ (γ) | ~1.3-1.4 | ~20 |

| Butyl-CH₂ (β) | ~1.4-1.5 | ~32 |

| Butyl-CH₂ (α) | ~3.1 | ~40 |

| Cyclohexyl-CH (α) | ~3.4-3.5 | ~49 |

| Cyclohexyl-CH₂ (β, ζ) | ~1.1-1.9 | ~34 |

| Cyclohexyl-CH₂ (γ, ε) | ~1.1-1.9 | ~25.6 |

| Cyclohexyl-CH₂ (δ) | ~1.1-1.9 | ~25.0 |

| Urea C=O | - | ~157-159 |

| Urea N-H (Butyl) | ~4.5 (broad) | - |

| Urea N-H (Cyclohexyl) | ~4.1 (broad) | - |

| Note: This is an interactive data table based on predicted values and data from analogous compounds. |

The C-N bonds in urea derivatives possess a degree of double bond character, which can lead to restricted rotation and the existence of different conformers. Dynamic NMR (DNMR) spectroscopy is a powerful technique used to study these rotational barriers. By monitoring the changes in the NMR spectrum as a function of temperature, the rate of exchange between different conformations can be determined. From this, the activation energy (ΔG‡) for the rotational barrier can be calculated. For this compound, DNMR studies could provide valuable information on the rotational dynamics around the C-N bonds of the urea moiety.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Intermolecular Interactions

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and the nature of intermolecular interactions, such as hydrogen bonding.

In the solid state, N,N'-disubstituted ureas, including this compound, are known to form strong intermolecular hydrogen bonds. These interactions are crucial in determining the packing of the molecules in the crystal lattice.

FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the N-H stretching, C=O stretching (Amide I band), and N-H bending (Amide II band) vibrations of the urea group. The position and shape of the N-H and C=O stretching bands are particularly sensitive to hydrogen bonding. In a hydrogen-bonded system, these bands are typically broadened and shifted to lower wavenumbers compared to the non-hydrogen-bonded state.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The C=O stretching vibration in ureas also gives rise to a strong Raman signal.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Notes |

| N-H Stretch | 3200-3400 | Broadened and shifted to lower frequency due to hydrogen bonding. |

| C-H Stretch (Aliphatic) | 2850-2960 | Characteristic of the butyl and cyclohexyl groups. |

| C=O Stretch (Amide I) | 1620-1680 | Sensitive to hydrogen bonding. |

| N-H Bend (Amide II) | 1520-1580 | In-plane bending coupled with C-N stretching. |

| Note: This is an interactive data table based on typical values for N,N'-disubstituted ureas. |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to obtain structural information from its fragmentation pattern. For this compound (C₁₁H₂₂N₂O), the expected monoisotopic mass is approximately 198.1732 g/mol . uni.lu

In electron ionization (EI) mass spectrometry, the molecule is ionized, and the resulting molecular ion can undergo fragmentation. The fragmentation pattern is characteristic of the molecule's structure. For this compound, fragmentation is expected to occur at the bonds adjacent to the urea functionality. Common fragmentation pathways for ureas include:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atoms of the butyl and cyclohexyl groups.

Cleavage of the C-N bonds of the urea moiety, leading to the formation of isocyanate and amine fragments.

McLafferty-type rearrangements involving the transfer of a hydrogen atom.

The analysis of these fragment ions allows for the confirmation of the molecular structure. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the parent ion and its fragments with high accuracy.

| m/z (predicted) | Possible Fragment Ion | Fragmentation Pathway |

| 198 | [C₁₁H₂₂N₂O]⁺ | Molecular Ion |

| 141 | [C₈H₁₅NO]⁺ | Loss of butyl radical |

| 115 | [C₆H₁₃N₂O]⁺ | Loss of butyl group |

| 100 | [C₆H₁₄N]⁺ | Cleavage of C-N bond |

| 99 | [C₆H₁₃N]⁺ | Cleavage and rearrangement |

| 83 | [C₆H₁₁]⁺ | Cyclohexyl fragment |

| 57 | [C₄H₉]⁺ | Butyl fragment |

| Note: This is an interactive data table of predicted fragmentation patterns. |

Single-Crystal X-ray Diffraction for Solid-State Structural Elucidation of Urea Derivatives

While the specific crystal structure of this compound is not available in the cited literature, a study on the similar compound 1-cyclohexyl-3-(p-tolyl)urea provides insights into the expected structural features. researchgate.net In the solid state, urea derivatives typically form extensive networks of hydrogen bonds, where the N-H groups act as hydrogen bond donors and the carbonyl oxygen acts as a hydrogen bond acceptor. This often leads to the formation of one-dimensional tapes or two-dimensional sheets.

A hypothetical crystal structure of this compound would likely exhibit a similar hydrogen-bonding motif, influencing its physical properties such as melting point and solubility.

| Structural Parameter | Expected Value Range |

| C=O Bond Length | ~1.25 Å |

| C-N Bond Length | ~1.35 Å |

| N-H···O Hydrogen Bond Distance | ~2.8 - 3.2 Å |

| Note: This is an interactive data table with expected values based on related structures. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights in Research

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. The urea functional group contains n (non-bonding) and π electrons, and the possible electronic transitions are typically n → π* and π → π*.

For simple, non-conjugated ureas like this compound, the absorption maxima (λmax) are expected to be in the short-wavelength UV region, typically below 220 nm. The n → π* transition is generally of lower energy (longer wavelength) but is often weak (low molar absorptivity, ε). The π → π* transition is of higher energy (shorter wavelength) and is typically more intense. The presence of alkyl and cycloalkyl substituents does not significantly shift the absorption to longer wavelengths as they are not chromophores in this region. UV-Vis spectroscopy can be useful for quantitative analysis but provides limited structural information for this class of compounds compared to NMR or MS. Studies on similar compounds like N,N-dimethyl urea have shown absorption peaks in the ultraviolet region of 202-210 nm. sciencetechindonesia.com

Computational Chemistry and Theoretical Investigations of N Substituted Urea Derivatives

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental tools for investigating the intrinsic properties of molecules like 1-Butyl-3-cyclohexylurea at the electronic level. These methods solve approximations of the Schrödinger equation to provide detailed information about molecular geometry, electronic structure, and reactivity.

Density Functional Theory (DFT) has become a workhorse in computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying N-substituted ureas. DFT calculations are used to determine a wide range of molecular properties. For N-(fluorosilyl)methyl-N-isopropylureas, DFT calculations have shown that the geometric parameters of the molecules depend on the stereoelectronic effects of substituents and the polarity of the medium. researchgate.net Similarly, for N-substituted ureas, DFT can elucidate the electronic effects of the butyl and cyclohexyl groups on the urea (B33335) backbone of this compound.

Quantum chemical calculations have been employed to explore reaction mechanisms, such as in the characterization of protonated substituted ureas, where they help to understand fragmentation pathways in mass spectrometry. morressier.comnih.gov The Quantum Theory of Atoms in Molecules (QTAIM) can be used to analyze hydrogen bonding within complexes involving urea derivatives. nih.govresearchgate.net These methods provide a theoretical foundation for understanding experimental observations and predicting the behavior of new compounds.

Table 1: Calculated Rotational Barriers for N-Substituted Ureas using Quantum Chemistry Methods This table presents data for analogous compounds to illustrate the typical energy barriers in substituted ureas, as specific data for this compound is not available.

| Compound | Method | Rotational Barrier (C(sp²)—N) (kcal/mol) | Rotational Barrier (N—C(alkyl)) (kcal/mol) | Source |

|---|---|---|---|---|

| Methylurea | MP2/aug-cc-pVDZ | 8.6 - 9.4 | 0.9 | acs.orgnih.gov |

| Ethylurea | MP2/aug-cc-pVDZ | 8.6 - 9.4 | 6.2 | acs.orgnih.gov |

| Isopropylurea | MP2/aug-cc-pVDZ | 8.6 - 9.4 | 6.0 | acs.orgnih.gov |

| tert-Butylurea | MP2/aug-cc-pVDZ | 8.6 - 9.4 | 4.6 | acs.orgnih.gov |

| Phenylurea | MP2/aug-cc-pVDZ | 8.6 - 9.4 | 2.4 | acs.orgnih.gov |

N,N'-disubstituted ureas can exist as different conformers, primarily defined by the torsion angles around the C-N bonds, leading to cis and trans states. nih.govnih.gov Analysis of crystal structures reveals a strong preference for the trans state over the cis state. nih.govresearchgate.net For most N,N'-disubstituted ureas, the lowest energy conformation is the trans-trans state. nih.gov However, intramolecular hydrogen bonding can stabilize the cis-trans conformation. nih.govresearchgate.net

The isomerization between these states involves a significant energy barrier, which makes the process slow and often beyond the timescale of standard molecular simulations. nih.gov Quantum chemistry methods are essential for calculating these barriers. Studies on alkyl-substituted ureas have reported rotational barriers around the C(sp²)-N bond to be in the range of 8.6–9.4 kcal/mol. nih.govosti.gov This high barrier poses a challenge for computational modeling, as ensuring the correct starting conformation is crucial for accurate predictions. nih.gov For this compound, the bulky butyl and cyclohexyl groups would be expected to favor a trans-trans conformation to minimize steric repulsion.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Interactions

While quantum chemistry provides a static picture, Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules, providing insights into conformational changes, solvent interactions, and aggregation phenomena.

MD simulations have been used extensively to study urea and its derivatives in aqueous solutions. These studies investigate how solutes like this compound affect the structure of water and how they interact with it. nih.govnih.govacs.org One study on a series of urea derivatives, including butylurea, investigated their hydrotropic mechanism, demonstrating that these molecules undergo significant nonstoichiometric molecular aggregation in aqueous solution. nih.govnih.gov This aggregation is driven by the partial restoration of the normal water structure. nih.gov

Simulations also reveal details about solute-solvent interactions at a microscopic level. For N,N′-dipyridyl urea compounds, MD simulations in ethanol (B145695) helped to illustrate the short-range solute-solvent intermolecular interactions and solvation structures. rsc.org In the context of protein denaturation, MD simulations show that urea can interact directly with the protein backbone, but indirect effects, mediated through changes in water structure and dynamics, are also critical. diva-portal.orgresearchgate.net For a molecule like this compound, with both hydrophobic (butyl, cyclohexyl) and hydrophilic (urea) parts, MD simulations can model its self-aggregation behavior and its interactions with different solvent environments. rsc.orgaip.org

Table 2: Summary of Selected Molecular Dynamics (MD) Simulation Studies on Urea Derivatives

| System Studied | Key Findings | Source |

|---|---|---|

| Butylurea (and other alkylureas) with Nifedipine in water | Urea derivatives undergo significant self-aggregation, which is a key part of the hydrotropic solubilization mechanism. | nih.govnih.gov |

| N,N′-bis(pyridyl) ureas in ethanol | The molecular conformation (e.g., ZZ isomer) and the exposure of hydrogen bond donors/acceptors are crucial for gelation ability. | rsc.org |

| 1,3-dimethylurea in water | Showed pronounced parallel dipole alignment between the solute and its strongly bound water molecules; notable self-aggregation was also observed. | rsc.org |

| T4-lysozyme with urea and alkylated derivatives in water | The transfer free energy from water to the mixed solvent is governed by the van der Waals component of the solute-solvent interaction. | aip.org |

| Polypeptides (GB1, ELP) with urea in water | Urea strengthens the interactions between amide carbonyl groups and water; denaturation is coupled to the formation of water-carbonyl hydrogen bonds. | researchgate.net |

In Silico Modeling for Structure-Activity Relationship (SAR) Prediction and Ligand Design

In silico modeling is a cornerstone of modern drug discovery and materials science, enabling the prediction of a molecule's activity based on its structure. For urea derivatives, these techniques are used to build Structure-Activity Relationship (SAR) models that guide the design of more potent and selective compounds.

Methods like Comparative Molecular Field Analysis (CoMFA) have been used to develop three-dimensional quantitative structure-activity relationship (3D-QSAR) models for classes of compounds like cyclic urea derivatives that inhibit HIV-1 protease. acs.org Such models use the 3D structures of a series of compounds and their biological activities to create a statistical model that can predict the activity of new, untested molecules. acs.org Similarly, 4D-QSAR models have been established for N-substituted urea/thioureas as inhibitors of human glutaminyl cyclase, an enzyme implicated in Alzheimer's disease. bohrium.com

Molecular docking is another critical in silico tool that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. tandfonline.comtandfonline.comdergipark.org.tr It is frequently used to understand the binding modes of urea-based inhibitors. tandfonline.comtandfonline.com For example, in the development of anti-tuberculosis agents, SAR studies showed a strong preference for a bulky aliphatic ring system, such as adamantyl or by extension cyclohexyl, on one side of the urea and an aromatic ring on the other for potent activity. nih.govresearchgate.net This highlights how the cyclohexyl group in this compound could be a favorable feature for certain biological targets. These computational approaches allow for the rapid screening of virtual libraries of compounds and the rational design of new ligands with improved properties. bohrium.comacs.org

Table 3: Examples of Structure-Activity Relationship (SAR) Studies on Urea Derivatives

| Biological Target | General Urea Structure | Key SAR Findings | Source |

|---|---|---|---|

| M. tuberculosis Epoxide Hydrolase (Eph) | 1-Alkyl/Adamantyl-3-Aryl Ureas | A bulky aliphatic ring at one position and an aromatic ring at the other are preferred for potent anti-tubercular activity. | nih.govresearchgate.net |

| Melanocortin Receptors (MCRs) | Unsymmetrical Substituted Ureas | Compounds with an aliphatic or saturated cyclic group at R¹, a bulky aromatic group at R², and an indole (B1671886) or phenyl group at R³ showed activity. | acs.org |

| HIV-1 Protease | Cyclic Urea Derivatives | 3D-QSAR (CoMFA) models were successfully developed to predict inhibitor potency based on steric and electrostatic fields. | acs.org |

| Human Glutaminyl Cyclase (hQC) | N-substituted Urea/Thioureas | 4D-QSAR models were used to design new inhibitors with predicted ADMET properties and stable binding in the protein pocket. | bohrium.com |

| Tankyrase I | N-naphthoyl thioureas and N-aryl-N'-benzylurea | 2D-QSAR models and molecular docking identified key descriptors and favorable binding interactions for anticancer activity. | ijper.org |

Machine Learning and Artificial Intelligence Integration in Urea Chemistry Research

The integration of Machine Learning (ML) and Artificial Intelligence (AI) is revolutionizing computational chemistry by accelerating simulations, improving predictive models, and even automating discovery. epfl.chchemrxiv.orgresearchgate.net In the context of urea chemistry, these advanced computational methods are being applied to a variety of challenges.

ML algorithms are being used to accelerate the optimization of chemical reactions. For instance, a supervised ML approach was successfully used with a minimal data set to accelerate the process optimization of a key urea construction step in the synthesis of the drug Larotrectinib. acs.org In another application, ML models have been developed to enhance the performance of electrochemical biosensors for urea detection, improving accuracy and reliability. nih.govresearchgate.net

In the realm of drug discovery, ML classifiers have been developed to perform virtual screening of large compound libraries to identify potential new urease inhibitors. nih.gov These models, trained on data from thousands of known inhibitors, can predict whether a new compound is likely to be active, significantly speeding up the initial stages of drug development. nih.gov Furthermore, AI is being used to develop more accurate and faster quantum mechanics methods and to create surrogate models that can accelerate molecular dynamics simulations, allowing for the study of larger systems over longer timescales. chinesechemsoc.orgrsc.org

Table 4: Applications of Machine Learning (ML) and Artificial Intelligence (AI) in Urea Research

| Application Area | Specific Task | ML/AI Method Used | Source |

|---|---|---|---|

| Chemical Synthesis | Optimization of unsymmetrical urea construction in flow chemistry | Supervised ML algorithm | acs.org |

| Biosensing | Prediction of urea concentration from electrochemical sensor data | Regression-based models (e.g., Random Forest, Gradient Boosting) | nih.govresearchgate.net |

| Drug Discovery | Virtual screening and classification of urease inhibitors | Random Forest classifier, Decision Tree | nih.gov |

| Catalysis Research | Exploration of electrochemical urea synthesis reaction paths | Active learning and graph theory combined with DFT | chinesechemsoc.org |

| Method Development | Acceleration of molecular dynamics simulations | ML Potentials (MLPs) as surrogate models for QM forces | rsc.org |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Urea Scaffolds

Systematic Structural Modifications of the N-Substituted Urea (B33335) Framework and Their Impact on Observed Activities

Systematic modifications of the N-substituents are a cornerstone of rational drug design for urea-based compounds. nih.govnih.gov Altering the size, lipophilicity, and electronic nature of these substituents allows for the fine-tuning of a compound's potency, selectivity, and pharmacokinetic profile. consensus.app

Steric Bulk and Shape Complementarity: The size and shape of the substituents are vital for achieving shape complementarity with the binding site. The cyclohexyl ring is a relatively bulky, conformationally restricted group, while the n-butyl chain offers more flexibility. This combination can be advantageous, allowing the rigid cyclohexyl group to anchor within a defined pocket while the flexible butyl chain adapts to the contour of a less-defined region. SAR studies often reveal a strong preference for a specific arrangement, such as a bulky aliphatic ring on one side of the urea and an aromatic or different aliphatic group on the other, to maximize activity. nih.gov

The following table illustrates SAR principles from a study on urea derivatives as anti-tuberculosis agents, demonstrating the impact of modifying the N-substituents.

| Compound ID | R1 Substituent | R2 Substituent | Activity (MIC µg/mL) |

| 1 | Adamantyl | Phenyl | 0.2 |

| 7 | Cyclooctyl | Phenyl | 0.8 |

| 8 | Cyclohexyl | Phenyl | 6.25 |

| 9 | Cyclopentyl | Phenyl | 12.5 |

Data sourced from a study on urea derivatives as anti-tuberculosis agents. nih.gov

The geometry of the central urea linkage is a key determinant of its interaction capabilities. For N,N'-disubstituted ureas like 1-Butyl-3-cyclohexylurea, the substituents on the nitrogen atoms can exist in different conformations relative to the carbonyl group.

Hydrogen Bonding: The urea functional group features two N-H groups that are excellent hydrogen bond donors and a carbonyl oxygen that is a strong hydrogen bond acceptor. nih.gov The spatial arrangement of these groups is critical for forming stable complexes with protein targets.

Conformational Preferences: In solution and in the solid state, N,N'-disubstituted ureas generally adopt a trans,trans conformation. nih.gov This conformation is often the most stable and biologically active as it positions the two N-H hydrogens on opposite sides of the carbonyl group, allowing them to form optimal hydrogen bonds with acceptor sites on a receptor, such as the backbone carbonyls of amino acid residues. nih.gov The planarity of this conformation is stabilized by resonance. However, the introduction of bulky substituents can influence the dihedral angle between the urea functionality and the substituent groups, potentially disrupting this planarity. nih.gov The energetic barrier to rotation around the C-N bonds is significant, making the urea unit a relatively rigid linker that helps to pre-organize the substituents for binding. nih.gov

Exploration of Bioisosteric Replacements within Urea Derivatives

Although the urea scaffold is highly effective, it can sometimes be associated with drawbacks like poor solubility or metabolic instability. nih.gov In such cases, medicinal chemists employ the strategy of bioisosteric replacement, where the urea moiety is substituted with a different functional group that retains similar steric and electronic properties, thereby preserving the desired biological activity while improving physicochemical properties. google.comdrugdesign.org

Common bioisosteres for the urea group include:

Thiourea (B124793): Replacing the carbonyl oxygen with sulfur results in a thiourea. This change alters the hydrogen bonding capability and lipophilicity. Thioureas are often used in the design of urease inhibitors. nih.govmdpi.com

Squaramide: These four-membered rings are considered vinylogous amides and are excellent bioisosteres for ureas and thioureas. researchgate.net They are capable of forming strong, directional hydrogen bonds and can reliably engender specific conformations in ligands. nih.govresearchgate.net

Cyanoguanidine: This group has been successfully used to replace thiourea and urea moieties in drug candidates, often leading to improved pharmacokinetic profiles. nih.govbohrium.com For example, the replacement of a thiourea with a cyanoguanidine was a key step in the development of the drug cimetidine. bohrium.com

Heterocyclic Scaffolds: Various heterocyclic rings can mimic the hydrogen-bonding pattern of the urea group. Examples include 2-amino-1,3,4-oxadiazole and 2-aminopyrimidin-4(1H)-one, which have been used to replace the urea linker in antagonists for various receptors, sometimes resulting in better stability and cell permeability. nih.gov

The following table summarizes common bioisosteric replacements for the urea functional group.

| Original Group | Bioisostere | Rationale for Replacement |

| Urea | Thiourea | Modulates H-bonding, lipophilicity, and metabolic stability. bohrium.com |

| Urea | Squaramide | Strong H-bond donor/acceptor, conformationally constrained. researchgate.net |

| Urea | Cyanoguanidine | Improves pharmacokinetic properties like oral bioavailability. nih.gov |

| Urea | 2-amino-1,3,4-oxadiazole | Can improve cell permeability and stability. nih.gov |

Rational Design Principles Derived from SAR Data for Novel Urea Compounds

The collective data from numerous SAR and SPR studies on urea derivatives have led to the establishment of several guiding principles for the rational design of new, more effective compounds. nih.govnih.govrsc.org

Optimize Lipophilic Interactions: The substituents on the urea nitrogens should be chosen to maximize hydrophobic and van der Waals interactions with the target protein. SAR data frequently indicates that bulky, lipophilic groups like cycloalkyl or adamantyl moieties are highly effective at anchoring a molecule within a hydrophobic pocket. nih.gov The specific size and shape of the substituent must be tailored to the topology of the target's binding site.

Preserve the Hydrogen Bonding Scaffold: The trans,trans conformation of the N,N'-disubstituted urea core is typically the most favorable for biological activity. nih.gov This conformation optimally presents the two N-H donors for hydrogen bonding. Structural modifications that severely disrupt the planarity or force the urea into a cis conformation are often detrimental to activity.

Modulate Physicochemical Properties: While optimizing for potency, it is crucial to consider physicochemical properties like solubility and permeability. The lipophilicity of the N-substituents directly impacts these properties. nih.gov If a highly potent compound suffers from poor solubility, strategies such as disrupting molecular planarity or symmetry can be employed to reduce crystal packing energy and improve solubility. nih.gov

Employ Bioisosterism to Overcome Liabilities: If the urea moiety itself is identified as a source of poor pharmacokinetics (e.g., metabolic instability, low permeability), bioisosteric replacement should be considered. nih.gov Groups like squaramides or specific heterocycles can retain the crucial hydrogen-bonding interactions while offering improved drug-like properties. nih.govresearchgate.net

The following table summarizes these key design principles.

| Principle | Rationale | Example Application |

| Optimize Lipophilic Groups | To achieve high-affinity binding in hydrophobic pockets of the target protein. nih.gov | Using a cyclohexyl or adamantyl group to fit into a nonpolar binding site. |

| Maintain H-Bonding Geometry | The trans,trans conformation of the urea linker is optimal for interaction with many protein targets. nih.gov | Avoid introducing substituents that sterically force the urea into a cis conformation. |

| Tune Physicochemical Properties | To balance potency with drug-like properties such as solubility and cell permeability. nih.gov | Introduce asymmetry or slightly less bulky alkyl groups to improve solubility. |

| Utilize Bioisosteric Replacement | To address liabilities associated with the urea group, such as poor metabolic stability or low bioavailability. nih.govbohrium.com | Replacing urea with a squaramide or cyanoguanidine to improve pharmacokinetic parameters. |

Mechanistic Investigations of Chemical and Biochemical Interactions

In Vitro Studies of Urea (B33335) Derivative Interactions with Model Systems

In vitro studies are crucial for characterizing the interactions of 1-Butyl-3-cyclohexylurea with biological molecules in a controlled laboratory setting. These studies provide foundational knowledge of the compound's potential biochemical effects.

Enzymatic Reaction Modulation by Substituted Ureas

Exploration of Non-Covalent Interactions (e.g., Hydrogen Bonding, π-Stacking) in Urea Derivatives

The non-covalent interactions of this compound, particularly hydrogen bonding, are fundamental to its chemical behavior and interactions with biological targets. As an N,N'-disubstituted urea, it exhibits characteristic hydrogen bonding patterns. In its pure, crystalline state, this compound displays a single carbonyl stretching band at 1621 cm⁻¹ in its infrared spectrum, which is indicative of an "ordered" urea structure stabilized by hydrogen bonds. researchgate.net This is a typical feature of crystalline N,N'-disubstituted ureas. researchgate.net

The urea functional group is capable of forming multiple stable hydrogen bonds, which is a key factor in the molecular recognition and biological activity of urea derivatives. nih.gov The hydrogen bonding capabilities of this compound are detailed in the table below.

| Interaction Type | Description | Spectroscopic Evidence |

|---|---|---|

| N-H···O=C Hydrogen Bonding | Intermolecular hydrogen bonds between the N-H groups of one molecule and the carbonyl oxygen of a neighboring molecule, leading to an ordered, crystalline structure. | A single carbonyl stretching band at 1621 cm⁻¹ in the neat material. researchgate.net |

In Silico Elucidation of Binding Mechanisms

Computational, or in silico, methods provide powerful tools to predict and analyze the binding of small molecules like this compound to biological targets, offering insights that can be difficult to obtain through experimental means alone.

Molecular Docking and Dynamics for Ligand-Target Interactions

Molecular dynamics simulations can further elucidate the stability of the ligand-protein complex over time and reveal the dynamic nature of the interactions. nih.govnih.gov These simulations can provide a more realistic picture of how the ligand and protein adapt to each other's presence in a solvated environment.

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modeling for Mechanistic Insights

No specific Quantitative Structure-Activity Relationship (QSAR) or 3D-QSAR models for this compound have been reported. However, QSAR studies on closely related compounds, such as herbicidal sulfonylureas and fungicidal urea derivatives, have been conducted to establish correlations between their chemical structures and biological activities. ukim.mkfrontiersin.org These models use molecular descriptors to quantify physicochemical properties and relate them to observed activities, such as inhibitory concentrations. ukim.mk

3D-QSAR methods, like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a three-dimensional perspective on the structure-activity relationship. mdpi.comsemanticscholar.orgmdpi.com These models can generate contour maps that visualize the regions around the molecule where steric, electrostatic, hydrophobic, and hydrogen-bonding properties are favorable or unfavorable for activity, thereby guiding the design of more potent analogs. mdpi.com

Investigation of Chemical Reactivity and Reaction Pathways of this compound

The chemical reactivity of this compound is largely dictated by the urea functional group. While specific studies on the reaction pathways of this particular compound are limited, the general reactivity of N,N'-disubstituted ureas is well-established. The synthesis of this compound typically involves the reaction of butylamine (B146782) with cyclohexyl isocyanate or cyclohexylamine (B46788) with butyl isocyanate.

The degradation of urea derivatives can occur under various conditions. For example, the chemical degradation of the phenylurea herbicide diuron (B1670789) has been shown to be influenced by pH and temperature, leading to the formation of 3,4-dichloroaniline (B118046) through hydrolysis. nih.gov Microbial degradation is another important pathway for the breakdown of urea-based compounds in the environment, often involving enzymatic hydrolysis. researchgate.net The specific pathways and products of degradation for this compound would depend on the environmental conditions and microbial populations present.

Advanced Analytical Methodologies for Complex Organic Systems Research

Chromatographic Techniques for Purification and Analysis of Urea (B33335) Derivatives

Chromatography is a cornerstone of separation science, enabling the isolation and analysis of individual components from complex mixtures. For urea derivatives like 1-Butyl-3-cyclohexylurea, which may be present alongside starting materials, byproducts, and intermediates, chromatographic methods offer unparalleled resolution and efficiency.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of non-volatile or thermally labile compounds like many urea derivatives. The development of a robust HPLC method is a systematic process aimed at achieving optimal separation of the target analyte from potential impurities. amazonaws.comiosrphr.org Key aspects of method development for this compound would involve the careful selection of the stationary phase (column), mobile phase, and detector. amazonaws.com Given the moderate polarity of this compound, a reversed-phase column (e.g., C18) is often a suitable starting point, using a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. iosrphr.org For highly polar urea compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) can be employed to achieve sufficient retention. thermofisher.comnih.govmtc-usa.com UV detection is commonly used, as the urea functional group exhibits absorbance at low UV wavelengths (around 200-210 nm). mtc-usa.com

Once developed, the method must be validated to ensure its reliability, accuracy, and precision for its intended purpose. amazonaws.com Validation is performed according to guidelines from bodies like the International Council for Harmonisation (ICH) and typically involves assessing several performance characteristics. amazonaws.com

Table 1: Typical HPLC Method Validation Parameters and Acceptance Criteria

| Parameter | Description | Typical Acceptance Criteria |

| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. | The analyte peak should be well-resolved from impurity peaks and the placebo. Peak purity should pass. |

| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.999 |

| Accuracy | The closeness of test results to the true value. | Recovery of 98.0% to 102.0% for the analyte. |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. | Repeatability (RSD) ≤ 2.0%; Intermediate Precision (RSD) ≤ 2.0% |

| Range | The interval between the upper and lower concentrations of an analyte that has been demonstrated with suitable precision, accuracy, and linearity. | Typically 80% to 120% of the test concentration. |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. | Signal-to-Noise ratio of 3:1 |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitated with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1 |

| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | Overall RSD should remain within acceptable limits after varying parameters like flow rate, pH, and mobile phase composition. |

This table represents typical parameters and criteria for HPLC method validation.

A fully validated HPLC method for this compound ensures that quantitative results are reliable for purity assays and stability studies. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. chemijournal.com It is highly effective for the analysis of volatile and thermally stable compounds. actascientific.com While some urea derivatives can be analyzed directly, many, including potentially this compound, may require derivatization to increase their volatility and thermal stability, preventing decomposition in the high-temperature GC injector and column. researchgate.netnih.govnih.gov Common derivatization strategies involve converting the urea into a more volatile species, such as a silylated derivative (e.g., using MTBSTFA) or a pyrimidine (B1678525) derivative. researchgate.netnih.govgoogle.com

For purity assessment, the GC chromatogram provides a profile of the sample, where the area of each peak corresponds to the relative amount of that component. A high-purity sample of this compound would ideally show a single, sharp peak. The presence of other peaks would indicate impurities, which can then be identified by their mass spectra.

Identity confirmation is achieved through the mass spectrometer, which fragments the molecules eluting from the GC column into characteristic patterns of ions. The resulting mass spectrum serves as a molecular "fingerprint." The identity of this compound can be confirmed by comparing its experimental mass spectrum to a reference spectrum from a spectral library or one obtained from a certified reference standard. nih.gov

Table 2: Illustrative GC-MS Parameters for Analysis of a Derivatized Urea Compound

| Parameter | Setting |

| GC System | Agilent 7890A or equivalent |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar |

| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |

| Inlet Temperature | 250 °C |

| Injection Mode | Split (e.g., 20:1 ratio) |

| Oven Program | Initial 100°C for 2 min, ramp at 15°C/min to 280°C, hold for 5 min |

| MS System | Agilent 5975C or equivalent |

| Ion Source | Electron Ionization (EI) at 70 eV |

| Source Temperature | 230 °C |

| Mass Range | m/z 40-500 |

This table provides an example of typical GC-MS conditions and is for illustrative purposes only.

Hyphenated Techniques for Comprehensive Analysis (e.g., LC-MS, GC-MS/MS) of Urea Compounds

Hyphenated techniques, which couple a separation method with a spectroscopic detection method online, provide a multidimensional analytical approach. nih.gov These techniques are particularly valuable for analyzing complex mixtures and identifying unknown components. chemijournal.comactascientific.com

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for the analysis of urea compounds. nih.gov It directly couples the separation power of HPLC with the sensitive and selective detection of mass spectrometry, eliminating the need for derivatization that is often required for GC-MS. actascientific.combipm.org An LC-MS system can provide the molecular weight of this compound from the parent ion in the mass spectrum, confirming its identity. Furthermore, by using tandem mass spectrometry (LC-MS/MS), the parent ion can be fragmented to produce a daughter ion spectrum, which provides structural information and enhances selectivity for quantification in complex matrices. bipm.orgtandfonline.com This is especially useful for identifying metabolites or degradation products in stability studies.

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) offers enhanced selectivity and sensitivity compared to single-quadrupole GC-MS. actascientific.com In this technique, a specific parent ion from a derivatized analyte is selected and fragmented, and then a specific daughter ion is monitored. google.com This selective reaction monitoring (SRM) significantly reduces background noise and matrix interference, allowing for lower detection and quantification limits. google.com For trace-level analysis of this compound or its related impurities in challenging sample matrices, GC-MS/MS would be a highly effective method. google.com

Table 3: Comparison of Hyphenated Analytical Techniques for Urea Analysis

| Technique | Primary Application | Advantages | Considerations |

| LC-MS | Identity confirmation, purity analysis, and quantification of non-volatile/thermally labile compounds. | High specificity and sensitivity; provides molecular weight information; no derivatization usually needed. nih.govbipm.org | Potential for matrix effects (ion suppression/enhancement). |

| LC-MS/MS | Trace quantification in complex matrices (e.g., biological fluids), structural elucidation. | Extremely high selectivity and sensitivity; provides structural information from fragmentation patterns. tandfonline.com | More complex instrumentation and method development. |

| GC-MS | Purity and identity confirmation of volatile compounds. | Excellent chromatographic resolution; extensive mass spectral libraries available for identification. nih.govacs.org | Often requires derivatization for polar or non-volatile ureas. researchgate.net |

| GC-MS/MS | Ultra-trace quantification in complex matrices. | Superior selectivity and signal-to-noise ratio compared to GC-MS; minimizes interferences. actascientific.comgoogle.com | Derivatization is still a prerequisite for non-volatile ureas. |

Microscale and High-Throughput Analytical Techniques for Synthetic Screening

In modern drug discovery and process development, the rapid synthesis and evaluation of large numbers of compounds are crucial. Microscale synthesis, often performed in 96-well or 384-well plates, allows for numerous reactions to be run in parallel, conserving reagents and time. researchgate.net This approach is highly amenable to the synthesis of libraries of urea derivatives by varying the amine and isocyanate starting materials. researchgate.net

High-throughput screening (HTS) techniques are essential for analyzing the outcomes of these parallel syntheses. sigmaaldrich.com Rapid analytical methods are required to quickly assess the success of each reaction and the purity of the products. Ultra-High-Performance Liquid Chromatography (UPLC), often coupled with mass spectrometry (UPLC-MS), is a key technology in this area. researchgate.net UPLC systems use columns with smaller particles and higher pressures than conventional HPLC, resulting in significantly faster analysis times (often under 2 minutes per sample) without sacrificing resolution.

For screening the synthesis of this compound under various conditions (e.g., different catalysts, solvents, or temperatures), a typical workflow would involve:

Performing microscale reactions in a 96-well plate.

Diluting a small aliquot from each well.

Injecting the samples sequentially into a UPLC-MS system using a fast gradient.

Automated software would then process the data to determine the yield and purity of this compound in each reaction well by integrating the peak area from the chromatogram and confirming the identity via the mass spectrum.

Table 4: Example of a High-Throughput Synthetic Screening Workflow

| Step | Action | Technology/Method | Purpose |

| 1. Reaction Setup | Dispense starting materials (e.g., cyclohexyl isocyanate and n-butylamine) and catalysts into a 96-well plate. | Liquid handling robot | Parallel synthesis of this compound under various conditions. |

| 2. Reaction | Incubate the plate under controlled temperature with agitation. | Plate shaker/incubator | Allow reactions to proceed to completion. |

| 3. Sample Preparation | Quench reactions and dilute aliquots from each well. | Liquid handling robot | Prepare samples for analysis. |

| 4. Analysis | Inject samples sequentially into the analytical system. | UPLC-MS with an autosampler | Rapidly separate and detect the product and byproducts. researchgate.net |

| 5. Data Processing | Automatically integrate peaks and analyze mass spectra. | Chromatography data system (CDS) with custom software | Quantify product yield and purity for each reaction condition. |

| 6. Hit Identification | Identify the reaction conditions that produced the highest yield and purity. | Data visualization software | Optimize the synthetic route. |

Future Prospects and Emerging Trends in N Substituted Urea Research

Integration of Artificial Intelligence and Robotics in Urea (B33335) Synthesis and Discovery

The convergence of artificial intelligence (AI) and robotics is revolutionizing the synthesis and discovery of N-substituted ureas. AI, particularly machine learning (ML), can analyze vast datasets to predict reaction outcomes, optimize process conditions, and identify novel molecular structures with desired properties. visive.ai For instance, AI algorithms can be trained on existing chemical data to forecast the efficiency of CO2 conversion to urea, taking into account variables like temperature and molar ratios of reactants. researchgate.net This predictive capability significantly reduces the need for extensive trial-and-error experimentation, saving time and resources. visive.ai

This synergy not only accelerates the discovery of new urea derivatives but also enhances the optimization of existing synthesis processes. For example, in industrial urea production, AI can analyze sensor data in real-time to identify performance issues, predict the right speeds and volumes based on the chemical metadata of raw materials, and recommend corrective actions to maximize productivity and minimize downtime. kloud9.nyc Furthermore, these robotic platforms are crucial for building the comprehensive datasets, including failed experiments, that are necessary for training more sophisticated AI models, thereby creating a virtuous cycle of innovation. biocompare.com

Table 1: Impact of AI and Robotics on Urea Synthesis

| Area of Impact | Traditional Approach | AI & Robotics Approach | Key Benefits |

|---|---|---|---|

| Discovery | Manual, intuition-based, slow | Autonomous, data-driven, rapid optimization | Accelerated discovery of new molecules analytica-world.comhtworld.co.uk |

| Process Optimization | Trial-and-error experimentation | Predictive modeling and real-time analysis | Increased efficiency, reduced waste, cost savings visive.aikloud9.nyc |

| Data Collection | Manual recording, often biased to positive results | Automated, comprehensive data logging (incl. failures) | Creation of robust datasets for advanced machine learning biocompare.com |

| Reproducibility | Prone to human error | High precision and consistency | Reliable and reproducible synthesis of chemical libraries nih.gov |

Development of Sustainable and Green Chemical Processes for Urea Derivative Production

The chemical industry is under increasing pressure to adopt more environmentally friendly practices, and the production of urea derivatives is no exception. A major focus of green chemistry in this area is the development of "green urea," which aims to decarbonize the entire production process. kapsom.comresearchgate.net Traditional urea synthesis is energy-intensive, relying heavily on fossil fuels for the production of ammonia (B1221849) via the Haber-Bosch process, which generates significant CO2 emissions. rsc.orgureaknowhow.commylens.ai

Green urea production tackles this issue at its source by using green ammonia. kapsom.com This is produced using hydrogen generated through water electrolysis powered by renewable energy sources like solar or wind. researchgate.netureaknowhow.com The nitrogen is typically extracted from the air. ureaknowhow.com The second key ingredient, carbon dioxide, is sourced from non-fossil-fuel and carbon-neutral streams, such as biomass, renewable methane, or through direct air carbon capture (DAC) technologies. kapsom.comresearchgate.net By reacting green ammonia with captured CO2, the resulting green urea has a significantly lower carbon footprint. kapsom.comrsc.org Studies have shown that green urea synthesis can reduce abiotic fossil fuel depletion by 38% and global warming potentials by 16% compared to conventional methods. rsc.orgureaknowhow.com

Beyond the feedstock, green chemistry principles are being applied to the synthesis methods themselves. This includes developing alternative, less hazardous routes that avoid toxic reagents like phosgene (B1210022), which is traditionally used. nih.gov Researchers are exploring catalysts and processes that operate under milder conditions, such as the electrocatalytic production of urea from nitrate (B79036) and CO2 at room temperature and ambient pressure. springernature.com This particular method uses a nanocatalyst, indium hydroxide (B78521), to facilitate the C-N coupling, offering a sustainable pathway that could potentially use nitrate found in wastewater. springernature.com The use of greener solvents, such as water, and solventless reaction conditions are also being increasingly exploited to minimize environmental impact. nih.gov

Exploration of Novel Applications beyond Traditional Areas for Urea Derivatives

While N-substituted ureas have long been staples in agriculture as herbicides and in pharmaceuticals, their unique chemical properties are paving the way for applications in a host of novel areas. nih.govresearchgate.net The ability of the urea functional group to form strong and specific hydrogen bonds is a key attribute being exploited by researchers. nih.govnih.gov

In materials science , urea derivatives are being used as building blocks for supramolecular structures and functional polymers. nih.gov They can act as linkers in the development of complex materials and are integral to the synthesis of various polyurethanes, which have a wide range of biomedical applications, from catheters to tissue engineering scaffolds. westlake.edu.cn

In medicinal chemistry , the urea scaffold is recognized as a "privileged scaffold" due to its presence in numerous clinically approved drugs. nih.govfrontiersin.org Its versatility allows it to be incorporated into molecules targeting a wide array of diseases. Beyond established uses, new applications are constantly emerging. For example, urea derivatives are being investigated as potent inhibitors of the soluble epoxide hydrolase (sEH) enzyme, which is a therapeutic strategy for treating hypertension and inflammatory diseases. nih.gov They are also being designed as anion transporters, which could have implications for treating diseases related to ion channel dysfunction. nih.gov The development of urea-based anticancer agents continues to be a major area of research, with new derivatives targeting specific kinases and cellular pathways. frontiersin.org

Other emerging applications include:

Organocatalysis: Chiral urea and thiourea (B124793) derivatives are used as effective catalysts in various organic reactions. nih.gov

Bioconjugation: The urea linkage is employed in connecting molecules, such as in the development of antibody-drug conjugates for targeted cancer therapy. nih.gov

Peptidomimetics: Oligoureas are used to create artificial β-sheets and other structures that mimic natural peptides, opening doors for new therapeutic approaches. nih.gov

Challenges and Opportunities in Expanding the Chemical Space of Urea Derivatives

Expanding the chemical space of urea derivatives presents both significant challenges and exciting opportunities for chemists. The "chemical space" refers to the vast number of possible molecules that could theoretically be created. Exploring this space is crucial for discovering new compounds with unique properties and applications.

One of the primary challenges is overcoming the synthetic limitations and safety concerns associated with traditional urea synthesis. Methods involving hazardous reagents like phosgene and isocyanates, while effective, pose environmental and safety risks, restricting their use. nih.govnih.gov Another challenge lies in the physicochemical properties of some urea derivatives. Poor solubility and metabolic instability can hinder the development of promising drug candidates, leading to high attrition rates in clinical trials. nih.govnih.gov

However, these challenges create numerous opportunities for innovation. There is a growing demand for new, safer, and more sustainable synthetic methodologies. nih.govacs.org This includes the development of phosgene-free methods and the use of novel catalytic systems. The opportunity to diversify the molecular structures of urea derivatives is vast. By exploring new combinations of substituents on the urea nitrogens, researchers can fine-tune properties like solubility, hydrogen bonding capability, and biological activity. nih.govmdpi.com

The development of bioisosteres—different functional groups with similar biological activities—for the urea moiety is another promising avenue. nih.gov This strategy aims to retain the desired biological interactions while improving the drug-like properties of the molecule, such as metabolic stability. For example, scaffolds like squaramides have been investigated as urea replacements in anion transporters, demonstrating improved activity. nih.gov The vast, unexplored territory of the urea chemical space holds immense potential for the discovery of next-generation drugs, materials, and catalysts. nih.gov

Interdisciplinary Research at the Interface of Organic Chemistry, Materials Science, and Computational Science

The future of N-substituted urea research is inherently interdisciplinary, thriving at the intersection of organic chemistry, materials science, and computational science. This collaborative approach is essential for tackling the complex challenges and unlocking the full potential of these compounds.

Organic Chemistry & Computational Science: The synthesis of novel urea derivatives is increasingly guided by computational tools. As discussed, AI and machine learning are used to predict reaction outcomes and design molecules with specific properties. visive.airesearchgate.net Computational chemistry allows for the modeling of interactions between urea-based drugs and their biological targets, providing insights that can guide the design of more potent and selective therapeutic agents. nih.gov This synergy accelerates the design-build-test-learn cycle in drug discovery and materials development.

Organic Chemistry & Materials Science: The collaboration between organic chemists and materials scientists is crucial for developing new functional materials. Organic chemists synthesize novel urea-based monomers and polymers, while materials scientists characterize their physical, mechanical, and electronic properties. westlake.edu.cn This partnership leads to the creation of advanced materials such as biodegradable polymers for medical implants, smart materials that respond to stimuli, and novel resins. nih.govresearchgate.netwestlake.edu.cn

Bridging All Three: The most profound advancements occur when all three disciplines converge. For example, a research endeavor might start with a computational model predicting a novel urea-based polymer with unique electronic properties. Organic chemists would then devise a synthetic route to create this polymer. Materials scientists would subsequently fabricate and test devices incorporating this new material. This integrated approach is being fostered by interdisciplinary research institutes that bring together experts from various fields to work on common goals, leading to new applications, publications, and patents. siu.edusiu.edu

This interdisciplinary fusion is not just a trend but a fundamental shift in how research is conducted, ensuring that the journey from molecular design to real-world application is more efficient and impactful than ever before.

Table of Mentioned Compounds

| Compound Name |

|---|

| 1-Butyl-3-cyclohexylurea |

| Glibenclamide |

| Isoproturon |

| Linuron |

| Diuron (B1670789) |

| Suramin |

| Lenvatinib |

| Regorafenib |

| Sorafenib |

| Ritonavir |

| Enzalutamide |

| Carbimazole |

| Methimazole |

| Thiouracil |

| Thioacetazone |

| Thiocarlide |

Q & A

Basic Research Questions

Q. What are the critical considerations for ensuring reproducibility in the synthesis of 1-Butyl-3-cyclohexylurea?

- Methodological Answer : Reproducibility hinges on precise documentation of reaction conditions (e.g., solvent purity, temperature gradients, and stoichiometry). Use standardized protocols for purification (e.g., column chromatography) and validate results with multiple characterization techniques (e.g., NMR, FT-IR). Refer to established literature for analogous urea derivatives to refine synthetic pathways .

Q. How can researchers determine the purity and identity of this compound?

- Methodological Answer : Combine spectroscopic methods (¹H/¹³C NMR for structural confirmation) with chromatographic techniques (HPLC or GC-MS for purity assessment). Compare melting points and retention times against reference data. Ensure purity >95% for experimental consistency, as minor impurities can skew reactivity studies .

Q. What are the optimal storage conditions to prevent degradation of this compound?

- Methodological Answer : Store in airtight containers under inert atmosphere (argon or nitrogen) at –20°C. Conduct stability tests via accelerated aging studies (e.g., thermal gravimetric analysis) to assess decomposition kinetics. Monitor for hydrolytic degradation by tracking urea bond integrity via IR spectroscopy .

Advanced Research Questions

Q. How can reaction thermodynamics inform the design of this compound-based catalytic systems?

- Methodological Answer : Use calorimetry (e.g., isothermal titration calorimetry) to measure enthalpy changes (ΔrH°) during interactions with substrates. Pair with computational methods (DFT calculations) to model transition states and predict regioselectivity. Cross-reference experimental and theoretical data to refine catalytic efficiency .

Q. What strategies resolve contradictions in reported solubility data for this compound across solvents?

- Methodological Answer : Systematically test solubility in polar aprotic (e.g., DMSO), protic (e.g., methanol), and nonpolar solvents (e.g., hexane) under controlled temperatures. Quantify solubility limits via UV-Vis spectroscopy or gravimetric analysis. Discrepancies often arise from solvent batch variability or incomplete equilibration; report solvent water content and equilibration time .

Q. How do steric effects from the cyclohexyl group influence the reactivity of this compound in nucleophilic reactions?

- Methodological Answer : Conduct kinetic studies (e.g., stopped-flow spectroscopy) to compare reaction rates with analogous linear or branched urea derivatives. Use X-ray crystallography to analyze steric hindrance in transition states. Computational docking simulations can further elucidate steric contributions to activation energy barriers .

Data Analysis and Validation

Q. What statistical approaches are recommended for validating small-sample datasets in this compound bioactivity studies?

- Methodological Answer : Apply non-parametric tests (e.g., Mann-Whitney U test) for non-normal distributions. Use bootstrapping to estimate confidence intervals for mean values. Ensure biological replicates (n ≥ 3) and report effect sizes to avoid Type I/II errors .

Q. How can researchers integrate conflicting spectroscopic data (e.g., NMR vs. IR) for structural confirmation?

- Methodological Answer : Cross-validate assignments by synthesizing isotopically labeled analogs (e.g., ¹³C-enriched compounds) or using 2D NMR techniques (HSQC, COSY). For IR discrepancies, compare experimental spectra with computational vibrational frequency analyses (e.g., Gaussian software) .

Table: Key Characterization Techniques for this compound

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.